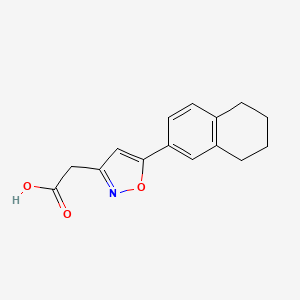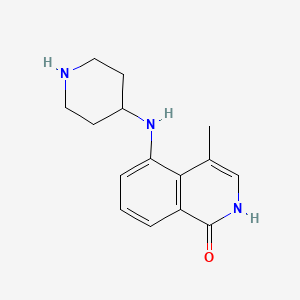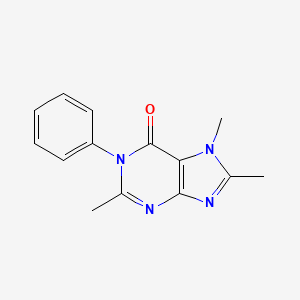
2,7,8-Trimethyl-1-phenyl-1H-purin-6(7H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7,8-Trimethyl-1-phenyl-1H-purin-6(7H)-one is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This compound is characterized by its unique structure, which includes three methyl groups and a phenyl group attached to the purine core.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2,7,8-Trimethyl-1-phenyl-1H-purin-6(7H)-on beinhaltet typischerweise mehrstufige organische Reaktionen. Eine gängige Methode umfasst die Alkylierung eines Purinderivats mit Methylierungsmitteln unter kontrollierten Bedingungen. Die Phenylgruppe kann über eine Friedel-Crafts-Acylierungsreaktion eingeführt werden.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese unter optimierten Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Katalysatoren und Lösungsmittel werden sorgfältig ausgewählt, um die Reaktionen zu erleichtern und Nebenprodukte zu minimieren.
Analyse Chemischer Reaktionen
Reaktionstypen
2,7,8-Trimethyl-1-phenyl-1H-purin-6(7H)-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können zur Bildung reduzierter Derivate führen.
Substitution: Elektrophile und nucleophile Substitutionsreaktionen können an den Methyl- oder Phenylgruppen auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden verwendet.
Substitution: Reagenzien wie Halogene (Cl2, Br2) oder Nucleophile (NH3, OH-) werden verwendet.
Hauptprodukte, die gebildet werden
Die Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise kann Oxidation Oxide ergeben, während Substitutionsreaktionen verschiedene substituierte Purinderivate erzeugen können.
Wissenschaftliche Forschungsanwendungen
2,7,8-Trimethyl-1-phenyl-1H-purin-6(7H)-on hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein in der organischen Synthese und als Referenzverbindung in analytischen Studien verwendet.
Biologie: Wird auf seine potenzielle biologische Aktivität und Wechselwirkungen mit Biomolekülen untersucht.
Medizin: Wird auf seine pharmakologischen Eigenschaften und potenziellen therapeutischen Anwendungen untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Verfahren eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 2,7,8-Trimethyl-1-phenyl-1H-purin-6(7H)-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, wodurch nachgeschaltete Signalwege ausgelöst werden. Detaillierte Studien sind erforderlich, um die genauen molekularen Mechanismen und beteiligten Pfade aufzuklären.
Wirkmechanismus
The mechanism of action of 2,7,8-Trimethyl-1-phenyl-1H-purin-6(7H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Koffein (1,3,7-Trimethylxanthin): Ein bekanntes Stimulans mit einer ähnlichen Purinstruktur.
Theobromin (3,7-Dimethylxanthin): In Kakao und Schokolade enthalten, mit ähnlichen pharmakologischen Wirkungen.
Theophyllin (1,3-Dimethylxanthin): Wird zur Behandlung von Atemwegserkrankungen eingesetzt.
Einzigartigkeit
2,7,8-Trimethyl-1-phenyl-1H-purin-6(7H)-on ist aufgrund des Vorhandenseins der Phenylgruppe und der spezifischen Anordnung der Methylgruppen einzigartig. Diese strukturelle Einzigartigkeit kann im Vergleich zu anderen Purinderivaten unterschiedliche chemische und biologische Eigenschaften verleihen.
Eigenschaften
CAS-Nummer |
83325-09-1 |
|---|---|
Molekularformel |
C14H14N4O |
Molekulargewicht |
254.29 g/mol |
IUPAC-Name |
2,7,8-trimethyl-1-phenylpurin-6-one |
InChI |
InChI=1S/C14H14N4O/c1-9-15-13-12(17(9)3)14(19)18(10(2)16-13)11-7-5-4-6-8-11/h4-8H,1-3H3 |
InChI-Schlüssel |
KUERXCBPUYONQS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(N1C)C(=O)N(C(=N2)C)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


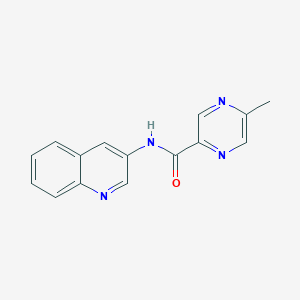
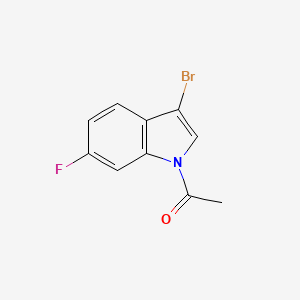
![1-(2-Chlorophenyl)-6-methyl-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11858565.png)




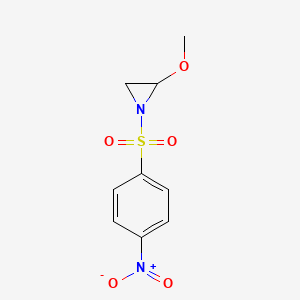
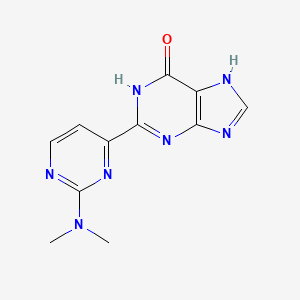

![3-Bromo-2-(furan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B11858639.png)

